molecular formula C22H18ClF3N6O2 B2967639 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile CAS No. 303148-40-5

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile

Cat. No. B2967639
CAS RN: 303148-40-5
M. Wt: 490.87
InChI Key: LQDNRHPMPMWYAK-WBSLIQCRSA-N
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Description

The compound appears to contain several functional groups, including a pyridine ring, a trifluoromethyl group, an iminoethyl group, and a nitrile group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the pyridine ring, for example, would introduce aromaticity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group is susceptible to hydrolysis, while the pyridine ring can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have developed methods for synthesizing various derivatives of related compounds, which are essential for exploring their potential applications. For instance, Mohamed (2021) described a synthesis method for creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the flexibility and potential for derivative formation in compounds similar to the one (Mohamed, 2021).

Utilization in Biological Activities

  • The structure of similar compounds has been manipulated to explore their biological activities. For example, Černuchová et al. (2005) studied the use of 2-ethoxymethylene-3-oxobutanenitrile in synthesizing heterocycles with biological activity, highlighting the potential of such compounds in biological and pharmaceutical research (Černuchová et al., 2005).

Potential Anticancer Applications

  • The synthesis of certain pyrimidine derivatives has been linked to potential anticancer properties. Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine derivatives and evaluated their in vitro anticancer activities, suggesting the relevance of pyrimidine derivatives in cancer research (Tiwari et al., 2016).

Antimicrobial Properties

  • Studies have also focused on the antimicrobial properties of fused heterocycles based on pyridine derivatives. El-Essawy et al. (2010) synthesized new heterocycles containing thieno[2,3-b]pyridine moiety and tested them for antimicrobial and antifungal activity, indicating the potential use of such compounds in developing antimicrobial agents (El-Essawy et al., 2010).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on the functional groups present, it could potentially be harmful if swallowed or inhaled, and it could cause skin and eye irritation .

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N6O2/c1-34-16-4-2-15(3-5-16)28-7-6-19-17(11-27)21(33)31-13-32(19)9-8-29-20-18(23)10-14(12-30-20)22(24,25)26/h2-5,7,10,12-13H,6,8-9H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDNRHPMPMWYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CCC2=C(C(=O)N=CN2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile

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